4-(Hydroxymethyl)cyclohexane-1-carbonitrile
Overview
Description
4-(Hydroxymethyl)cyclohexane-1-carbonitrile is an organic compound with the molecular formula C8H13NO It is characterized by a cyclohexane ring substituted with a hydroxymethyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)cyclohexane-1-carbonitrile typically involves the reaction of cyclohexanone with formaldehyde and hydrogen cyanide. The reaction proceeds through the formation of an intermediate hydroxymethylcyclohexanone, which is then converted to the nitrile compound under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and scalability. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxymethyl)cyclohexane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: 4-(Carboxymethyl)cyclohexane-1-carbonitrile
Reduction: 4-(Hydroxymethyl)cyclohexane-1-amine
Substitution: 4-(Alkoxymethyl)cyclohexane-1-carbonitrile or 4-(Acetoxymethyl)cyclohexane-1-carbonitrile.
Scientific Research Applications
4-(Hydroxymethyl)cyclohexane-1-carbonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)cyclohexane-1-carbonitrile depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing various molecular pathways. The hydroxymethyl and nitrile groups can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(Hydroxymethyl)cyclohexane-1-carboxylic acid
- 4-(Hydroxymethyl)cyclohexane-1-amine
- 4-(Methoxymethyl)cyclohexane-1-carbonitrile
Uniqueness
4-(Hydroxymethyl)cyclohexane-1-carbonitrile is unique due to the presence of both a hydroxymethyl and a nitrile group on the cyclohexane ring. This combination of functional groups allows for a wide range of chemical transformations and applications, distinguishing it from similar compounds .
Properties
IUPAC Name |
4-(hydroxymethyl)cyclohexane-1-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c9-5-7-1-3-8(6-10)4-2-7/h7-8,10H,1-4,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPCILYSCDCPJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CO)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39779-20-9 | |
Record name | 4-(hydroxymethyl)cyclohexane-1-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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